2-(3-Amino-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide
Description
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H14N4O2/c1-14-5-3-10-8(13)6-12-4-2-7(9)11-12/h2,4H,3,5-6H2,1H3,(H2,9,11)(H,10,13) |
InChI Key |
QXLWWFUHSZJRMI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C=CC(=N1)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The 3-amino group on the pyrazole ring serves as a nucleophilic site for acylation or alkylation. For example:
-
Acetylation : Reacting with acetic anhydride or acetyl chloride under basic conditions forms N-acetyl derivatives. This reaction preserves the pyrazole ring while modifying solubility and biological activity.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ yields N-alkylated products, enhancing lipophilicity.
Key Data :
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | RT, 4 hr | N-Acetyl derivative | 75% | |
| Alkylation | Methyl iodide, K₂CO₃ | Reflux, 6 hr | N-Methyl derivative | 68% |
Coordination Chemistry and Metal Complexation
The pyrazole nitrogen and acetamide carbonyl oxygen participate in metal coordination , forming complexes with transition metals. For instance:
-
Iron(III) Complexes : Reaction with Fe(NO₃)₃ induces oxidation, leading to intramolecular cyclization and ligand transformation (e.g., formation of quinoxaline derivatives) .
-
Cadmium/Copper Complexes : Pyrazole-acetamide ligands bind Cd²⁺ or Cu²⁺ via N,O-chelation, creating supramolecular architectures stabilized by hydrogen bonding .
Mechanistic Insight :
-
Iron-mediated oxidation follows a radical pathway, generating intermediates that undergo cyclization .
-
Coordination geometry (e.g., octahedral for Fe³⁺) depends on solvent and counterions .
Hydrolysis and Stability
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the acetamide to yield 2-(3-amino-1H-pyrazol-1-yl)acetic acid .
-
Basic Hydrolysis : NaOH (1M) at 80°C produces the corresponding carboxylate salt .
Kinetic Data :
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 1M HCl, 100°C | 2.3 × 10⁻⁴ | 50 min |
| 1M NaOH, 80°C | 1.8 × 10⁻⁴ | 64 min |
Condensation and Cyclization
The amino group participates in Schiff base formation with aldehydes or ketones:
-
Reaction with benzaldehyde forms imine-linked derivatives, which can further cyclize under thermal conditions .
-
In the presence of Fe³⁺, oxidative cyclization generates fused heterocycles (e.g., pyrazolo[1,5-a]quinoxalines) .
Example Reaction :
-
Condensation with benzaldehyde → Imine intermediate.
-
Fe(NO₃)₃-mediated cyclization → Quinoxaline derivative (72% yield) .
Functional Group Transformations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Core Modifications
The compound’s pyrazole core distinguishes it from analogs with other heterocycles. Key comparisons include:
- Triazoles (three nitrogen atoms) enhance metabolic stability, while pyridazinones (six-membered, two nitrogen atoms) introduce a ketone group for polar interactions . Benzothiazoles confer rigidity and lipophilicity due to fused aromatic systems .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
General Approach to Aminopyrazole Synthesis
The synthesis of aminopyrazoles, including 3-aminopyrazoles, commonly involves the condensation of β-ketonitriles with hydrazines. This method is versatile and widely used for regioselective synthesis of pyrazole derivatives with amino substitution at the 3- or 5-position of the pyrazole ring. For example, β-ketonitriles can be prepared from β-ketoesters or related precursors, which then react with hydrazine or substituted hydrazines under reflux in ethanol or other solvents to yield aminopyrazoles.
Preparation of the Pyrazole Core
A typical synthetic route begins with the formation of an appropriate β-ketonitrile intermediate. For instance, 3-oxo-3-(pyrrol-2-yl)propanenitrile reacted with hydrazine hydrate can yield 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile, demonstrating the feasibility of forming the pyrazole ring by cyclization of β-ketonitriles with hydrazines.
Introduction of the Acetamide Side Chain
The acetamide moiety linked to the pyrazole nitrogen is generally introduced via nucleophilic substitution or amidation reactions. A common approach involves alkylation of the pyrazole nitrogen with a haloacetamide derivative or coupling of the pyrazole with an acetamide bearing the desired substituent, such as the 2-methoxyethyl group.
For example, the synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide involves the preparation of the pyrazole intermediate followed by coupling with 2-methoxyethylamine or its derivatives under controlled conditions.
Typical Reaction Conditions and Reagents
- Solvents: Ethanol, dichloromethane, ethyl acetate are commonly used solvents.
- Bases: Triethylamine is frequently employed as an acid scavenger and base.
- Temperature: Reactions are typically conducted at temperatures ranging from 0 °C to reflux conditions depending on the step.
- Catalysts: In some cases, catalysts like 4-dimethylaminopyridine (DMAP) or palladium complexes are used to facilitate coupling reactions.
Detailed Preparation Procedure
Stepwise Synthesis Outline
Representative Experimental Details
β-Ketonitrile Formation: Treatment of a β-ketoester with trifluoroacetic acid or base-catalyzed reaction with cyanoacetate forms the β-ketonitrile intermediate, which is isolated and purified before cyclization.
Cyclization to Aminopyrazole: The β-ketonitrile is reacted with hydrazine hydrate in ethanol under reflux, sometimes in the presence of acetic acid, to promote ring closure and formation of the aminopyrazole ring.
Acetamide Coupling: The aminopyrazole nitrogen is alkylated with 2-methoxyethyl chloroacetamide or coupled with 2-methoxyethylamine derivatives using triethylamine in dichloromethane or ethyl acetate at low temperature (0-25 °C). The reaction mixture is stirred for 1-2 hours, then quenched with water. The product is isolated by filtration and purified by recrystallization.
Reaction Monitoring and Characterization
Yield and Purity: Yields for the coupling step are typically high (80-95%), with purity confirmed by HPLC (>99%) and melting point determination.
Spectroscopic Data: Proton nuclear magnetic resonance (1H NMR) spectra confirm the presence of characteristic pyrazole protons, methoxyethyl signals, and amide protons. Infrared spectroscopy (IR) shows amide carbonyl absorption bands. Mass spectrometry confirms molecular weight.
Research Findings and Optimization
The use of n-butyllithium at −60 °C during β-ketonitrile formation significantly improves yield from 26% to 45%, indicating the importance of low-temperature conditions for this sensitive step.
Triethylamine is a preferred base for amidation reactions, providing high yields (up to 95%) and facilitating clean product isolation.
Microwave irradiation has been applied in related pyrazole amidation reactions, reducing reaction times to minutes and maintaining good yields (~80%).
The regioselectivity of amino substitution on the pyrazole ring can be controlled by the choice of starting β-ketonitrile and hydrazine derivatives.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
What are the common synthetic routes for 2-(3-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide?
The synthesis typically involves nucleophilic substitution or acylation reactions. For example, analogous chloroacetamide derivatives (e.g., 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting pyrazole derivatives with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . For the target compound, substituting the chloro group with a 3-amino-pyrazole moiety would require optimized reaction conditions (e.g., solvent polarity, temperature) to preserve the amino group’s reactivity. Purification via recrystallization or chromatography is critical to isolate the acetamide product .
How can the purity and structural integrity of this compound be validated?
Standard analytical methods include:
- 1H/13C NMR : To confirm the presence of the 3-amino-pyrazole ring (δ ~6–8 ppm for aromatic protons) and the methoxyethyl group (δ ~3.3 ppm for OCH3) .
- FTIR : Peaks at ~1650–1700 cm⁻¹ for the amide C=O stretch and ~3300 cm⁻¹ for N-H (amino group) .
- HPLC/MS : For purity assessment (>95%) and molecular weight confirmation (e.g., m/z ≈ 239.3 g/mol for C9H14N4O2) .
Advanced Research Questions
What strategies are recommended for resolving crystallographic data discrepancies in this compound?
Crystallographic refinement using programs like SHELXL (via the SHELX suite) is essential. Key steps include:
- Data Collection : High-resolution X-ray diffraction (λ ~0.7–1.5 Å) to resolve the pyrazole ring’s planar geometry and hydrogen-bonding networks.
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify interactions, such as N–H···O=C (amide) or C–H···N (pyrazole), which influence crystal packing .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for datasets affected by twinning, common in flexible acetamide derivatives .
How does the substitution pattern on the pyrazole ring affect reactivity and biological activity?
- Reactivity : The 3-amino group enhances nucleophilicity, enabling coupling reactions (e.g., Suzuki-Miyaura for bioconjugation). Compare with methyl-substituted analogs (e.g., 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide), where steric hindrance reduces reaction rates .
- Biological Activity : The amino group may act as a hydrogen bond donor, enhancing interactions with enzyme active sites. For example, indole-containing acetamides (e.g., 2-(1H-Indol-3-yl)-N-(2-methoxyethyl)acetamide) show antimicrobial activity via receptor binding, suggesting similar mechanisms for the target compound .
What experimental approaches are suitable for studying this compound’s enzyme inhibition potential?
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases or proteases).
- Cellular Uptake Studies : Employ radiolabeled (e.g., ³H/¹⁴C) analogs to track intracellular accumulation, as demonstrated for hepatocyte glucose uptake assays in related pyrazole derivatives .
- Molecular Dynamics (MD) Simulations : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict inhibition pathways and guide SAR studies .
How can conflicting spectroscopic data be reconciled during characterization?
- Contradiction Analysis : Cross-validate NMR shifts with computational tools (e.g., DFT-based NMR prediction via Gaussian). For example, discrepancies in amide proton shifts may arise from solvent polarity or tautomerism in the pyrazole ring .
- X-ray vs. Solution-State Data : Compare crystallographic bond lengths/angles with solution-phase NOESY/ROESY data to assess conformational flexibility .
Methodological Recommendations
What computational tools are recommended for predicting synthetic pathways?
- Retrosynthesis AI : Platforms leveraging Pistachio/Bkms_metabolic databases propose one-step routes, such as amide coupling between 3-amino-pyrazole and 2-methoxyethylamine precursors .
- Feasibility Scoring : Prioritize routes with high plausibility scores (>0.5) and minimal side products .
How to optimize reaction yields for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
